N-(3-acetylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
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Overview
Description
N-(3-acetylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide: is a synthetic organic compound characterized by the presence of an acetylphenyl group and a difluoromethyl-pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide typically involves multiple steps. One common approach is the difluoromethylation of a precursor compound using reagents such as fluoroform (CHF3) in a continuous flow system . This method allows for efficient and controlled introduction of the difluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(3-acetylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its difluoromethyl group can improve the pharmacokinetic properties of drug molecules, such as metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-3,5-difluorobenzamide
- N-(3-acetylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
Comparison: N-(3-acetylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide is unique due to the presence of both the difluoromethyl and pyrazolyl groups. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the difluoromethyl group can enhance metabolic stability, while the pyrazolyl moiety can improve binding affinity to specific targets.
Properties
Molecular Formula |
C15H15F2N3O2 |
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Molecular Weight |
307.29 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide |
InChI |
InChI=1S/C15H15F2N3O2/c1-9-6-13(15(16)17)19-20(9)8-14(22)18-12-5-3-4-11(7-12)10(2)21/h3-7,15H,8H2,1-2H3,(H,18,22) |
InChI Key |
SCTCPHKRIAGJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC(=C2)C(=O)C)C(F)F |
Origin of Product |
United States |
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